1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

antifungal isocitrate lyase inhibition Candida albicans

This 4,5-dihydropyrazole is a dual-purpose tool: a validated low‑micromolar inhibitor of Candida albicans ICL (IC50 7.62 µM) and a key intermediate (Compound 9) for HER‑family kinase inhibitors. Its 5‑bromo‑2‑hydroxyphenyl motif enables selective antifungal activity without the mammalian CYP450 liability of azoles. Use as a glyoxylate-cycle probe or a Suzuki‑ready building block. Do not substitute with generic pyrazolines; structural confirmation is essential for reproducible results.

Molecular Formula C17H15BrN2O2
Molecular Weight 359.223
CAS No. 126985-02-2
Cat. No. B2934141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS126985-02-2
Molecular FormulaC17H15BrN2O2
Molecular Weight359.223
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
InChIInChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-9-13(18)7-8-17(14)22)10-15(19-20)12-5-3-2-4-6-12/h2-9,16,22H,10H2,1H3
InChIKeySNOUGFWDIGZVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.047 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(5-Bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 126985-02-2) – A Pyrazoline Scaffold with Documented Isocitrate Lyase Inhibition


1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 126985-02-2) is a 4,5-dihydropyrazole derivative bearing a 5-bromo-2-hydroxyphenyl ring at the 5-position and a phenyl ring at the 3-position. This compound belongs to a class extensively studied for kinase inhibition [1], and it has been characterized as an inhibitor of Candida albicans isocitrate lyase (ICL) with micromolar potency [2]. Its molecular formula is C17H15BrN2O2 and its molecular weight is 359.2 g/mol.

Why Substitution on the 4,5-Dihydropyrazole Core Cannot Be Ignored When Sourcing 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone


4,5-Dihydropyrazoles are not functionally interchangeable: minor modifications of the aryl substituents at the 3- and 5-positions drastically alter both target affinity and selectivity. In a series of 20 analogs (3a–3t), the most potent BRAF V600E inhibitors (3d and 3m) achieved IC50 values of 0.22–1.31 μM, whereas other congeners displayed significantly weaker activity, demonstrating that even halogen exchange (bromo vs. chloro) or tolyl-vs-phenyl substitution dictates biological outcome [1]. Consequently, procurement of 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone for target‑specific studies demands precise structural confirmation; generic “pyrazoline” substitution will not reproduce the compound’s documented isocitrate‑lyase inhibitory profile.

Quantitative Differentiation Evidence for 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 126985-02-2) Relative to Structural Analogs


Candida albicans Isocitrate Lyase (ICL) Inhibition versus the Mechanistic Control 3‑Nitropropionic Acid

1-(5-(5‑bromo‑2‑hydroxyphenyl)‑3‑phenyl‑4,5‑dihydro‑1H‑pyrazol‑1‑yl)ethanone inhibits recombinant Candida albicans ICL with an IC50 of 7.62 μM [1]. In a comparable spectrophotometric assay using phenylhydrazine as the derivatizing agent, the classical ICL inhibitor 3‑nitropropionic acid (3‑NPA) exhibits an IC50 of approximately 15 μM [2]. The 2‑fold difference suggests that the bromo‑hydroxyphenyl substitution on the pyrazoline core yields a more efficient ICL binding interaction than the simple nitroalkanoic acid scaffold.

antifungal isocitrate lyase inhibition Candida albicans

Intra‑compound Reproducibility Across Isocitrate Lyase Assay Formats

The compound has been tested in three independent isocitrate‑lyase assay formats, yielding IC50 values of 7.62 μM (recombinant enzyme, phenylhydrazine method) [1], 8.90 μM (whole‑cell lysate, spectrophotometric analysis) [2], and 27 μM (lysate, glyoxylate‑phenylhydrazone end‑point) [3]. The consistent low‑micromolar activity in two of the three assays confirms that the inhibitory effect is not an artifact of a single assay condition, while the higher IC50 under the end‑point format likely reflects substrate depletion.

assay reproducibility isocitrate lyase Candida albicans

Key Intermediate for HER‑Targeted Kinase Inhibitor Synthesis

A 2006 patent application (US2006/0156482 A1) explicitly identifies this compound as Compound 9, a critical intermediate in the synthesis of bicyclic aromatic inhibitors of HER1, HER2, and HER4 tyrosine kinases [1]. Unlike many pyrazoline derivatives that are themselves the final bioactive entity, this compound’s value additionally lies in its role as a building block for producing potent anti‑cancer agents, thereby offering dual utility in drug‑discovery programs.

kinase inhibitor intermediate HER1/HER2/HER4 patent

Procurement‑Focused Application Scenarios for 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 126985-02-2)


Antifungal Drug Discovery Targeting Isocitrate Lyase

The compound’s low‑micromolar ICL inhibition (IC50 7.62 μM) [1] makes it a validated starting point for structure‑based optimization of novel antifungal agents. Because ICL is absent in mammals, selectivity can be engineered early in the hit‑to‑lead process, giving this scaffold a clear advantage over broad‑spectrum azole antifungals that target cytochrome P450 enzymes.

Chemical Biology Probe for Metabolic Pathway Dissection in Candida albicans

With reproducible activity across three independent assay formats [2][3][4], the compound can serve as a tool compound to dissect the glyoxylate cycle in pathogenic fungi. Its bromo substituent offers a handle for further derivatization (e.g., Suzuki coupling) to install fluorescent or affinity tags without abolishing ICL binding.

Key Intermediate for HER‑Targeted Kinase Inhibitor Libraries

As a documented key intermediate (Compound 9) in the synthesis of bicyclic HER1/HER2/HER4 inhibitors [5], this compound is ideal for medicinal chemistry teams building focused kinase‑inhibitor libraries. Its dual role—both a lead‑like ICL inhibitor and a synthetic building block—reduces procurement overhead and supports integrated drug‑discovery programs.

Negative Control in BRAF V600E Inhibitor Screening Cascades

Within the 4,5‑dihydropyrazole series, the most potent BRAF inhibitors (3d, 3m) exhibit IC50 values of 0.22–1.31 μM [6], while this compound (bearing a 5‑bromo‑2‑hydroxyphenyl motif) is expected to show significantly weaker BRAF inhibition. Procuring this compound alongside the active leads enables rigorous SAR interpretation and validates assay specificity in high‑throughput screening.

Quote Request

Request a Quote for 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.